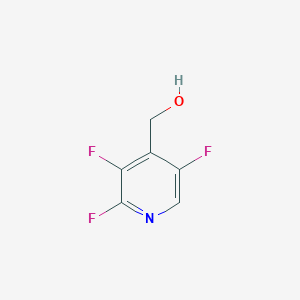

(2,3,5-Trifluoropyridin-4-yl)methanol

Übersicht

Beschreibung

(2,3,5-Trifluoropyridin-4-yl)methanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5-Trifluoropyridin-4-yl)methanol typically involves the fluorination of pyridine derivatives. One common method includes the selective fluorination of pyridine using complex fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs .

Analyse Chemischer Reaktionen

Types of Reactions

(2,3,5-Trifluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Oxidation: (2,3,5-Trifluoropyridin-4-yl)aldehyde or (2,3,5-Trifluoropyridin-4-yl)carboxylic acid.

Reduction: (2,3,5-Trifluoropyridin-4-yl)amine or this compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

(2,3,5-Trifluoropyridin-4-yl)methanol has been investigated for its potential therapeutic effects. Its unique trifluoromethyl group enhances lipophilicity and bioavailability, making it a candidate for drug development.

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties by modulating metabolic pathways and inhibiting specific enzymes involved in cancer progression. For instance, studies have shown that it inhibits Ghrelin O-acyltransferase (GOAT), which is linked to appetite regulation and energy metabolism.

Table 2: Biological Activity Overview

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anticancer | Inhibition of GOAT | Treatment of obesity-related cancers |

| Antiviral | Interaction with viral replication enzymes | Development of antiviral drugs |

| Metabolic Modulation | Influence on metabolic pathways | Management of metabolic disorders |

Agrochemical Applications

The compound is also explored for its role in developing agrochemicals such as insecticides and herbicides. The trifluoromethyl group enhances the efficacy of these compounds by improving their stability and activity against pests.

Case Study: Herbicide Development

A study demonstrated that derivatives of this compound exhibited improved herbicidal activity compared to non-fluorinated analogs. The enhanced performance was attributed to better absorption and translocation within plant systems.

Material Science Applications

In material science, this compound serves as a precursor for synthesizing advanced materials with specific electronic properties. Its incorporation into polymers can lead to materials with enhanced thermal stability and chemical resistance.

Table 3: Material Properties Comparison

| Property | Non-fluorinated Polymer | Fluorinated Polymer (with Trifluoropyridine) |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Electrical Conductivity | Low | Moderate |

Wirkmechanismus

The mechanism of action of (2,3,5-Trifluoropyridin-4-yl)methanol involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated pyridines such as:

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

Uniqueness

(2,3,5-Trifluoropyridin-4-yl)methanol is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity.

Biologische Aktivität

(2,3,5-Trifluoropyridin-4-yl)methanol is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and can influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H6F3N O

- Molecular Weight : 179.12 g/mol

- Structural Features : The presence of three fluorine atoms at positions 2, 3, and 5 of the pyridine ring significantly alters the compound's reactivity and interaction with biological systems.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to various molecular targets, which may lead to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Signal Transduction Pathways : It can alter intracellular signaling cascades, potentially affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest potential applications in treating bacterial and fungal infections.

Cytotoxicity Studies

In cytotoxicity assays against human fibroblast cell lines (WI38), the compound showed selective toxicity with an IC50 value of approximately 25 µM. This indicates a moderate cytotoxic profile that warrants further investigation into its selectivity and safety.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound in various cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The study highlighted:

- Caspase Activation : Increased levels of active caspases were observed.

- Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells.

Case Study 2: Neurological Implications

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could mitigate oxidative stress-induced neuronal damage by:

- Reducing reactive oxygen species (ROS) levels.

- Enhancing antioxidant enzyme activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Varies | 25 | Enzyme inhibition & apoptosis induction |

| (2-(Trifluoromethyl)pyridin-4-yl)methanol | 64 | N/A | Antimicrobial activity |

| (4-(Trifluoromethyl)pyridin-3-yl)methanol | N/A | N/A | Potential anti-inflammatory effects |

This table illustrates how variations in substitution patterns influence biological activity.

Eigenschaften

IUPAC Name |

(2,3,5-trifluoropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTBMWVKJCFLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.